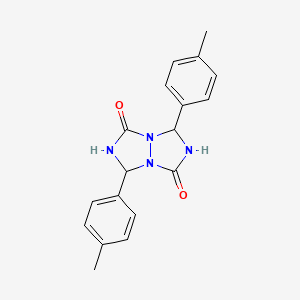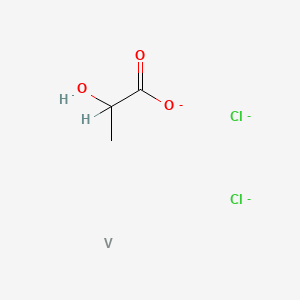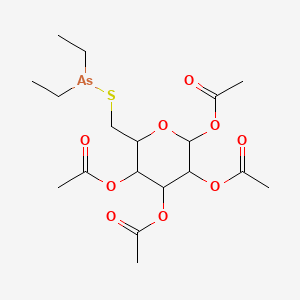
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is a complex organic compound that belongs to the class of hexopyranoses This compound is characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, and a diethylarsino group attached to the sulfur atom at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose typically involves multiple steps:
Starting Material: The synthesis begins with a hexopyranose derivative, which is selectively protected at the hydroxyl groups.
Acetylation: The hydroxyl groups at the 1, 2, 3, and 4 positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Group Introduction: The introduction of the thio group at the 6 position is achieved through a substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a thiol group.
Diethylarsino Group Addition: The final step involves the introduction of the diethylarsino group to the sulfur atom. This can be accomplished using diethylarsine in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The diethylarsino group can be reduced to form simpler arsenic-containing compounds.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted hexopyranose derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity. It may also bind to nucleic acids, affecting gene expression.
Pathways Involved: The compound can influence oxidative stress pathways, apoptosis, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-S-acetyl-6-deoxy-6-thiohexopyranose: Similar structure but with an acetyl group instead of a diethylarsino group.
1,2,3,4-Tetra-O-acetyl-6-S-methyl-6-thiohexopyranose: Contains a methyl group instead of a diethylarsino group.
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is unique due to the presence of the diethylarsino group, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
Numéro CAS |
78478-71-4 |
|---|---|
Formule moléculaire |
C18H29AsO9S |
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
[4,5,6-triacetyloxy-2-(diethylarsanylsulfanylmethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H29AsO9S/c1-7-19(8-2)29-9-14-15(24-10(3)20)16(25-11(4)21)17(26-12(5)22)18(28-14)27-13(6)23/h14-18H,7-9H2,1-6H3 |
Clé InChI |
XOZFDBRVEUXRRA-UHFFFAOYSA-N |
SMILES canonique |
CC[As](CC)SCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


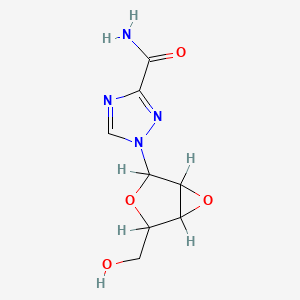

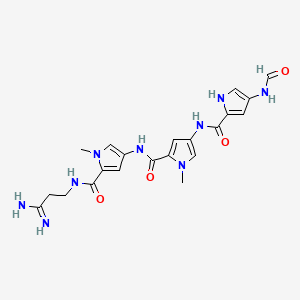
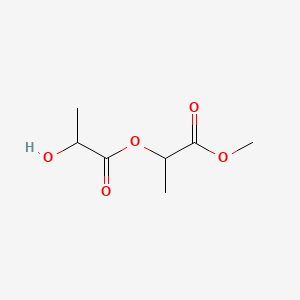


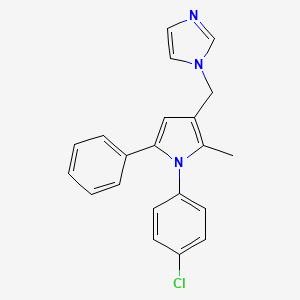

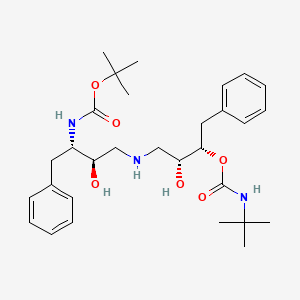
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
